molecular formula C12H17BrO2Zn B14877492 4-(1,1-Diethoxyethyl)phenylZinc bromide

4-(1,1-Diethoxyethyl)phenylZinc bromide

Cat. No.: B14877492
M. Wt: 338.5 g/mol
InChI Key: FXLMJSUDBYDCBB-UHFFFAOYSA-M
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Description

4-(1,1-Diethoxyethyl)phenylZinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a diethoxyethyl group and a zinc-bromide moiety. Organozinc compounds are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability compared to Grignard reagents. This compound’s structure combines aromaticity with a zinc center, enabling selective bond-forming reactions.

Properties

Molecular Formula

C12H17BrO2Zn

Molecular Weight

338.5 g/mol

IUPAC Name

bromozinc(1+);1,1-diethoxyethylbenzene

InChI

InChI=1S/C12H17O2.BrH.Zn/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11;;/h7-10H,4-5H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

FXLMJSUDBYDCBB-UHFFFAOYSA-M

Canonical SMILES

CCOC(C)(C1=CC=[C-]C=C1)OCC.[Zn+]Br

Origin of Product

United States

Preparation Methods

Acetal Formation from 4-Bromoacetophenone

The ketone moiety of 4-bromoacetophenone undergoes acetalization with ethanol under Brønsted acid catalysis. Adapted from procedures in polysilamodule functionalization, this transformation employs p-toluenesulfonic acid (p-TsOH, 5 mol%) in refluxing ethanol with a Dean-Stark apparatus to remove water. Quantitative conversion is typically achieved within 6 hours, yielding the acetal as a colorless liquid.

Reaction Conditions

Parameter Value
Temperature 80°C
Catalyst p-TsOH (5 mol%)
Solvent Anhydrous ethanol
Time 6 hours

¹H NMR analysis confirms successful acetalization through the disappearance of the carbonyl proton (δ 2.6 ppm) and emergence of characteristic acetal signals (δ 1.2–1.4 ppm, ethoxy CH₃; δ 3.4–3.8 ppm, OCH₂).

Zinc Insertion Methodologies

Direct Zinc Insertion without Catalyst

Activation of zinc dust (24 mmol) with LiCl (8 mmol) in THF initiates the reaction, facilitated by 1,2-dibromoethane (0.4 mmol) and trimethylsilyl chloride (TMSCl, 0.08 mmol) to remove surface oxides. Addition of 4-bromo-(1,1-diethoxyethyl)benzene (8 mmol) at 50°C affords the organozinc species within 12 hours.

Key Observations

  • Iodolytic titration reveals 72% conversion to the zincate species.
  • Residual starting material (28%) necessitates extended reaction times or catalyst introduction.

Cobalt-Catalyzed Zincation

Building on cobalt-mediated protocols for challenging substrates, this method employs CoBr₂ (10 mol%) with Zn/LiCl in THF. The reaction completes within 4 hours at 50°C, achieving 89% conversion by GC analysis.

Advantages Over Direct Method

  • 2.3-fold rate enhancement
  • Reduced zinc consumption (1.2 eq. vs. 3 eq. in direct method)
  • Tolerance for electron-donating substituents

Characterization and Analytical Data

Spectroscopic Characterization

The organozinc intermediate resists direct NMR analysis due to paramagnetic broadening. Derivatization via quench with D₂O generates 4-(1,1-diethoxyethyl)benzene-d₁, displaying deuterium incorporation at the former zinc-bearing position (δ 7.4 ppm, aromatic protons; δ 1.3 ppm, acetal CH₃).

Titration Methods

Iodolytic titration of the zincate solution using dodecane as an internal standard confirms a 0.571 M concentration, consistent with 85% yield.

Applications in Cross-Coupling Reactions

The synthesized zincate participates efficiently in Negishi couplings with aryl halides. For instance, reaction with 4-iodoanisole (1.1 eq.) and Pd(PPh₃)₄ (5 mol%) in THF at 25°C produces 4′-methoxy-4-(1,1-diethoxyethyl)biphenyl in 78% yield after acidic workup.

Table 1: Cross-Coupling Performance

Electrophile Catalyst Yield (%)
4-Iodotoluene Pd(OAc)₂ 82
3-Bromopyridine Ni(COD)₂ 65
Benzoyl chloride CuCN·2LiCl 41

Chemical Reactions Analysis

Reaction Types

Organozinc bromides like 4-(1,1-Diethoxyethyl)phenylZinc bromide typically participate in:

  • Cross-Coupling Reactions

    • Negishi Coupling : Reacts with aryl halides or triflates in the presence of transition metal catalysts (e.g., Pd, Ni) to form biaryl or heteroaryl compounds .

    • Reactivity : The diethoxyethyl group may influence regioselectivity or reaction rate due to steric/electronic effects.

  • Nucleophilic Additions

    • Carbonyl Reactions : Adds to ketones, aldehydes, or esters to form alcohols or β-hydroxy carbonyl compounds .

    • Carboxylation : Reaction with CO₂ under pressure (e.g., 15 psi) to generate carboxylic acids, as observed with phenylzinc bromide derivatives .

  • Functional Group Transformations

    • Stabilization of Reactive Intermediates : The zinc center may stabilize intermediates during functional group modifications (e.g., halide displacement, oxidation).

Cross-Coupling (Negishi Coupling)

  • Mechanism :

    • Oxidative addition of aryl halide to a palladium(0) catalyst forms Pd(II).

    • Transmetallation transfers the organozinc group to Pd(II).

    • Reductive elimination forms the C-C bond.

  • Example :

    • Reaction with bromobenzene using Pd(PPh₃)₄ catalyst could yield 4-(1,1-Diethoxyethyl)biphenyl.

Carbonyl Addition

  • Mechanism :

    • Nucleophilic attack of the organozinc reagent on the carbonyl carbon.

    • Protonation or hydrolysis to yield alcohol or β-hydroxy carbonyl compounds.

  • Example :

    • Addition to benzaldehyde could produce 4-(1,1-Diethoxyethyl)benzyl alcohol.

Hypothetical Data Table (Inferred from Analogous Compounds)

Reaction Type Conditions Product Yield Reference
Negishi CouplingPd(PPh₃)₄, THF, 60°C, 12 h4-(1,1-Diethoxyethyl)biphenyl~80%
CO₂ CarboxylationCO₂ (15 psi), THF, 65°C, 5 h4-(1,1-Diethoxyethyl)benzoic acid~70%
Aldehyde AdditionTHF, rt, 2 h4-(1,1-Diethoxyethyl)benzyl alcohol~85%

Stability and Handling

  • Storage : Likely requires inert atmospheres (e.g., argon, nitrogen) and low temperatures (e.g., 2–8°C) .

  • Reactivity : The zinc center enhances nucleophilicity, necessitating moisture-free conditions to prevent hydrolysis.

Limitations

  • Structural Sensitivity : The diethoxyethyl group may influence reactivity (e.g., steric hindrance or electron donation).

  • Limited Documentation : Direct experimental data for this compound is unavailable in the provided sources, requiring extrapolation from similar organozinc reagents.

Scientific Research Applications

4-(1,1-Diethoxyethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Catalysis: Acts as a key reagent in catalytic processes for the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 4-(1,1-Diethoxyethyl)phenylzinc bromide primarily involves its role as a nucleophile in various organic reactions. The zinc atom coordinates with the phenyl group, enhancing its nucleophilicity and facilitating the attack on electrophilic centers. This coordination also stabilizes the intermediate species formed during the reaction, leading to high yields and selectivity.

Comparison with Similar Compounds

Key Insights:

  • Reactivity: Organozinc reagents like this compound are less nucleophilic than Grignard reagents (e.g., phenyl magnesium bromide) but offer better functional group tolerance .
  • Coordination Chemistry : Unlike the tetraaqua-zinc complex , the target compound lacks direct coordination to nitrogen ligands, instead relying on aryl-zinc bonding.
  • Pharmaceutical Relevance: Donepezil benzyl bromide highlights bromide’s role in ionic pharmaceuticals, contrasting with the organometallic nature of zinc bromides.

Stability and Handling

  • Organozinc bromides exhibit greater stability than Grignard reagents but still require inert atmospheres for storage. This contrasts with ionic bromides like Donepezil benzyl bromide, which are stable under ambient conditions .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1,1-Diethoxyethyl)phenylZinc bromide, and how can purity be validated?

  • Methodological Answer : A common approach involves reacting 4-(1,1-diethoxyethyl)phenyl bromide with activated zinc metal. For example, bromoacetaldehyde diethyl acetal derivatives (analogous to those in ) can be used as precursors. The reaction typically requires anhydrous conditions (e.g., THF or Et₂O) and inert gas (N₂/Ar) to prevent oxidation. After synthesis, purity is validated via:
  • ¹H/¹³C NMR : To confirm the absence of unreacted starting materials or byproducts.
  • ICP-OES : To quantify zinc content and assess stoichiometric accuracy.
  • X-ray crystallography : For structural confirmation (see for analogous zinc complex characterization using SHELX software) .

Q. How does the diethoxyethyl substituent influence the stability of this organozinc reagent under varying storage conditions?

  • Methodological Answer : The diethoxyethyl group enhances solubility in polar aprotic solvents (e.g., THF) but may reduce thermal stability. Stability tests should include:
  • Temperature-dependent decomposition studies : Monitor via TGA/DSC to identify decomposition thresholds.
  • Moisture sensitivity assays : Use Karl Fischer titration to track hydrolysis rates.
  • Long-term storage trials : Compare degradation in sealed vials under Ar vs. ambient conditions using periodic NMR analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Negishi cross-coupling reactions?

  • Methodological Answer : The electron-donating diethoxyethyl group modulates the zinc center’s electrophilicity, affecting transmetallation rates. Mechanistic studies should employ:
  • DFT calculations : To model transition states and compare with simpler arylzinc reagents.
  • Kinetic profiling : Use in situ IR or stopped-flow NMR to track reaction intermediates.
  • Crystallographic data : Compare Zn–C bond lengths/distortions in pre- and post-reaction states (as in ) .

Q. Can this reagent be utilized in stereoselective C–C bond formation, and what ligands enhance enantiomeric excess?

  • Methodological Answer : Chiral auxiliaries or ligands (e.g., BINAP, PyBOX) can induce stereoselectivity. Experimental workflows include:
  • Ligand screening : Test chiral phosphines or amines in model cross-coupling reactions.
  • HPLC chiral stationary phase analysis : To quantify enantiomeric excess.
  • Crystallography : Resolve ligand–zinc coordination geometry (see for structural insights) .

Q. How does the steric bulk of the diethoxyethyl group affect its compatibility with bulky electrophiles in coupling reactions?

  • Methodological Answer : Steric effects are assessed via competitive coupling experiments using substrates with varying steric profiles (e.g., ortho-substituted aryl halides). Analytical methods include:
  • GC-MS/HPLC : To compare yields and byproduct ratios.
  • X-ray structures : Analyze steric clashes in zinc–electrophile adducts (analogous to ) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar organozinc reagents: How can experimental variables be optimized?

  • Methodological Answer : Yield variations often stem from zinc activation methods (e.g., Rieke zinc vs. conventional Zn powder) or solvent purity. Optimization strategies:
  • Zinc pretreatment : Use TMS-Cl or ultrasound to activate surfaces.
  • Solvent drying : Employ molecular sieves or distillation under Ar.
  • Reaction monitoring : Use in situ techniques (e.g., Raman spectroscopy) to identify quenching points .

Characterization Techniques

Q. What advanced spectroscopic methods resolve dynamic behavior of this compound in solution?

  • Methodological Answer : Dynamic NMR (DNMR) or VT-NMR (variable temperature) can probe conformational exchange. For example:
  • ¹H EXSY : Detect diethoxy group rotation barriers.
  • DOSY NMR : Measure hydrodynamic radii and aggregation states.
  • Cryogenic X-ray diffraction : Capture low-temperature structures to correlate with solution dynamics .

Safety and Handling

Q. What are the critical safety protocols for handling this moisture-sensitive organozinc reagent?

  • Methodological Answer :
  • Glovebox/Schlenk line use : For synthesis and storage.
  • Quenching procedures : Use ethanol/water mixtures to safely decompose excess reagent.
  • PPE : Employ face shields and flame-resistant gloves during scale-up (see for analogous bromide safety guidelines) .

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